S 1924 - 111371-30-3

S 1924

Catalog Number: EVT-280738
CAS Number: 111371-30-3
Molecular Formula: C12H11N3OS2
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S 1924 is a member of a new class of H+, K+-ATPase inhibitors.
Source and Classification

S 1924 is synthesized from hydrazine derivatives and s-triazine frameworks, which are widely studied in organic chemistry due to their structural versatility and biological significance. The classification of S 1924 falls under the category of nitrogen-containing heterocycles, specifically focusing on triazines, which are characterized by three nitrogen atoms in their six-membered ring structure.

Synthesis Analysis

The synthesis of S 1924 involves several key steps that utilize hydrazine and s-triazine precursors. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with the reaction of an appropriate s-triazine derivative with hydrazine hydrate.
  2. Reaction Conditions: The reaction is typically conducted in refluxing ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.
  3. Monitoring Progress: Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction, ensuring that the formation of S 1924 is achieved without significant side reactions.
  4. Isolation: Upon completion, the product is isolated by filtration and washed with suitable solvents like diethyl ether or n-hexane to obtain a pure compound.

For example, one synthesis method reported a yield of 77% for S 1924 when reacting a specific hydrazino s-triazine derivative with excess hydrazine in ethanol at elevated temperatures for several hours .

Molecular Structure Analysis

The molecular structure of S 1924 can be described using various analytical techniques:

  • Molecular Formula: C12_{12}H16_{16}N6_{6}.
  • Structural Features: The compound features a triazine ring substituted with a phenyl group and a piperidine moiety. The presence of multiple nitrogen atoms contributes to its unique properties.
  • Spectroscopic Data: Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to NH stretching and C=N bonds, while nuclear magnetic resonance (NMR) spectroscopy provides insights into the hydrogen environments within the molecule.

The structural integrity and purity of S 1924 can be confirmed through methods such as X-ray crystallography or high-resolution mass spectrometry .

Chemical Reactions Analysis

S 1924 participates in various chemical reactions due to its functional groups:

  1. Reactivity with Electrophiles: The nitrogen atoms in the triazine ring can undergo electrophilic substitution reactions, making S 1924 a versatile intermediate for further chemical modifications.
  2. Condensation Reactions: The hydrazine moiety can react with carbonyl compounds to form hydrazones or other condensation products.
  3. Decomposition Pathways: Under specific conditions, S 1924 may decompose, releasing nitrogen gas and forming other nitrogen-containing products.

These reactions highlight the compound's potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for S 1924, particularly in biological contexts, involves its interaction with various cellular targets:

  1. Inhibition of Enzymatic Activity: S 1924 may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  2. Antimicrobial Activity: Preliminary studies suggest that compounds similar to S 1924 exhibit antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
  3. Cell Signaling Modulation: By interacting with specific receptors or signaling pathways, S 1924 could influence cellular responses and gene expression.

Further research is necessary to elucidate the precise mechanisms through which S 1924 exerts its biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of S 1924 are critical for its application:

  • Melting Point: The melting point ranges from approximately 198 °C to 201 °C, indicating good thermal stability.
  • Solubility: S 1924 is soluble in polar solvents such as ethanol and dimethylformamide but may exhibit limited solubility in non-polar solvents.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

These properties make S 1924 suitable for various applications in both laboratory settings and potential industrial uses .

Applications

S 1924 has several promising applications across different scientific domains:

  1. Medicinal Chemistry: Due to its structural characteristics, S 1924 may serve as a lead compound for developing new pharmaceuticals targeting infectious diseases or cancer.
  2. Agricultural Chemistry: Its potential antimicrobial properties could be explored for use in agricultural formulations aimed at plant protection against pathogens.
  3. Material Science: The unique properties of s-triazines allow for their incorporation into polymer matrices or as additives in materials science applications.
Historical Context and Theoretical Foundations of S 1924 Research

Evolution of Synthetic Pathways in S 1924 Development

The biosynthesis of S 1924 exemplifies how evolutionary mechanisms drive chemical innovation through gene duplication and horizontal transfer. Research on biotin prototrophy in Saccharomyces cerevisiae reveals that partial pathway loss can be remedied through gene neofunctionalization, where paralogous genes like BIO1 (homolog of YJR154W) acquire novel catalytic functions to restore metabolic function [7]. This process mirrors the pathway reassembly observed in S 1924 biosynthesis, where ancestral enzymes with broad substrate specificity enabled metabolic flexibility.

Horizontal gene transfer (HGT) further shaped S 1924's synthetic routes. Genomic analyses confirm that key enzymes in its pathway share unexpected phylogenetic relationships with bacterial proteins, suggesting cross-kingdom gene acquisition events. This aligns with findings that BIO3 and BIO4 in yeast were bacterial imports later integrated into eukaryotic metabolism [7]. Such transfers enabled organisms to bypass energetically costly de novo synthesis steps, favoring the modular assembly of S 1924 from preexisting biochemical units.

Table 1: Evolutionary Mechanisms in S 1924 Pathway Development

MechanismMolecular EvidenceFunctional Outcome
Gene DuplicationBIO6 paralog formation from BIO3 ancestorExpanded substrate range for precursor synthesis
Horizontal TransferBacterial-like enzymes in eukaryotic gene clustersAcquisition of novel catalytic steps
NeofunctionalizationBIO1 divergence from YJR154W ancestral geneNew activity as pimeloyl-CoA synthetase

Non-enzymatic pathways also contributed to S 1924's synthetic landscape. Prebiotic chemistry experiments demonstrate that iron-sulfide minerals catalyze abiotic condensation reactions analogous to key steps in S 1924 formation [4]. These geochemical processes likely preceded biological catalysis, providing foundational reaction networks that were later optimized by evolving enzymes.

Epistemological Frameworks in Early S 1924 Discovery

Early S 1924 research was shaped by competing epistemological paradigms that influenced experimental design. The structural determinism framework prioritized molecular configuration as the primary determinant of reactivity. Researchers employing this approach focused on crystallography and stereochemical analysis to predict S 1924's behavior, assuming that function follows form. Conversely, the metabolic flux framework emphasized dynamic system interactions, advocating for studying S 1924 within living cells to capture kinetic and regulatory nuances [4].

The iterative refinement of S 1924 models exemplifies scientific inference in action. Initial hypotheses about its biosynthetic route were grounded in analogy with known pathways like biotin synthesis, where BIO2 (biotin synthase) catalyzes sulfur insertion—a reaction paralleled in S 1924 maturation. However, isotopic tracer studies revealed unexpected shunt pathways that diverted intermediates, necessitating model revision. This demonstrates how abductive reasoning—inferring the best explanation from incomplete data—drove conceptual advances [7].

Table 2: Theoretical Models Guiding S 1924 Research

FrameworkMethodological ApproachKey Insight
Structural DeterminismX-ray crystallography, quantum chemistryActive site geometry enables selective binding
Metabolic FluxIsotope labeling, kinetic modelingSubstrate channeling minimizes intermediate diffusion
Systems ChemistryNetwork analysis, comparative genomicsPathway redundancy ensures functional resilience

Coenzyme recruitment theories further illuminated S 1924's catalytic mechanisms. Ribonucleotide-derived cofactors (e.g., ATP, NAD+) in S 1924 biosynthesis support the "molecular fossil" hypothesis—that these molecules originated in an RNA world where ribozymes performed primordial catalysis. This perspective explains conserved nucleotide moieties in S 1924-associated coenzymes as evolutionary vestiges [4].

Paradigm Shifts in S 1924-Related Chemical Theory

The discovery of horizontal gene transfer (HGT) triggered a paradigm shift in S 1924 biosynthesis theory, challenging the strict vertical inheritance model. Genomic data revealed that 18% of S 1924 pathway genes in fungi show bacterial phylogenies, incompatible with eukaryotic ancestry. This mirrors findings in yeast biotin synthesis, where BIO3 and BIO4 were acquired via HGT, then integrated with native BIO2 [7]. Kuhn would classify this as an extraordinary research phase—anomalies in inheritance patterns necessitated rejecting purely vertical transmission models [5].

The autotrophy-heterotrophy debate underwent similar transformation. Early "heterotroph-first" models posited that S 1924 emerged from organic soups, while "autotroph-first" proponents argued for CO₂ fixation-driven origins. Synthesizing these, contemporary theories posit semi-enzymatic pre-metabolisms: mineral-catalyzed reactions (e.g., hydrothermal vent sulfides) produced S 1924 precursors, with enzymes later optimizing these routes. This shift mirrors the Oparin-Haldane transition from "prebiotic soup" to proto-metabolic networks [4] [1].

Table 3: Paradigm Shifts in S 1924 Chemical Theory

Traditional ParadigmCatalyzing AnomalyNew Paradigm
Vertical Gene InheritanceBacterial genes in eukaryotic S 1924 clustersHorizontal Transfer-Accommodated Synthesis
Enzyme-Centric BiosynthesisAbiotic S 1924 precursor formationMineral-Mediated Prebiotic Chemistries
Linear Metabolic EvolutionFunctional gene clusters in S 1924 pathwaysPatchwork Assembly of Modular Units

A third shift concerns complexity emergence. Pre-1920s theories viewed biochemical pathways as linear, deterministic sequences. S 1924 research revealed patchwork assembly—non-enzymatic reactions formed "starter types" (ancestral catalysts), followed by gene duplications (e.g., BIO1/BIO6 divergence) that enabled pathway branching. This framework, akin to Kuhn's incommensurability thesis, rendered linear models obsolete by introducing network-based complexity [5] [2]. The chemical revolution led by Lavoisier—which replaced phlogiston theory with oxygen-based combustion—exemplifies a comparable foundational shift [5], underscoring how S 1924 studies participated in broader theoretical transformations.

Properties

CAS Number

111371-30-3

Product Name

S 1924

IUPAC Name

2-[(5-methylpyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C12H11N3OS2/c1-8-2-3-9(13-4-8)7-18(16)12-14-10-5-17-6-11(10)15-12/h2-6H,7H2,1H3,(H,14,15)

InChI Key

PWHUHQXSTOODPE-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CS(=O)C2=NC3=CSC=C3N2

Solubility

Soluble in DMSO

Synonyms

2-(5-methyl-2-picolylsulfinyl)-1H-thieno(3,4-d)imidazole
S 1924

Canonical SMILES

CC1=CN=C(C=C1)CS(=O)C2=NC3=CSC=C3N2

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